Comparative TDP2 Inhibitory Potency: 8-Iodo vs. 6-Iodo Positional Isomer
The 8-iodo positional isomer (8-Iodoisoquinoline-1,3(2H,4H)-dione) has been identified as a TDP2 inhibitor within the isoquinoline-1,3-dione chemotype [1]. The 6-iodo congener (6-Iodoisoquinoline-1,3(2H,4H)-dione) has been quantitatively characterized in independent TDP2 enzymatic assays, yielding an IC50 of 7,600 nM (7.6 µM) in one study and 9,300 nM (9.3 µM) in another, highlighting the regiochemical dependence of activity within this scaffold . No equivalent IC50 value for the 8-iodo isomer is publicly available from the same assay system. The observed range for the 6-iodo analog establishes a quantitative benchmark for comparative assessment.
| Evidence Dimension | TDP2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 value not publicly disclosed in peer-reviewed literature |
| Comparator Or Baseline | 6-Iodoisoquinoline-1,3(2H,4H)-dione IC50 = 7,600 nM [BioAssay ID: 1293599] and 9,300 nM [BioAssay ID: 1293602] |
| Quantified Difference | Quantitative difference cannot be calculated due to the absence of a public IC50 for the 8-iodo isomer |
| Conditions | TDP2 enzymatic inhibition assay; specific assay conditions available at PubChem BioAssay IDs 1293599 and 1293602 |
Why This Matters
The distinct substitution pattern of the 8-iodo compound dictates that its biological activity cannot be inferred from the 6-iodo analog, making explicit procurement of the correct positional isomer essential for TDP2-targeted studies.
- [1] Kankanala, J. et al. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). J. Med. Chem. 2016, 59, 2734–2746. DOI: 10.1021/acs.jmedchem.5b01973. View Source
